4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine CAS 1341899-73-7 properties
4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine CAS 1341899-73-7 properties
CAS: 1341899-73-7 Document Type: Technical Application Guide Version: 2.0 (Scientific Release)
Executive Summary: The Fluorinated Scaffold Advantage
In the landscape of CNS drug discovery, 4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for a diverse array of biological targets, particularly G-Protein Coupled Receptors (GPCRs) like 5-HT2A, D2, and Sigma receptors.
This compound combines two critical medicinal chemistry motifs:
-
The 3-Fluorobenzyl Moiety: Unlike its 4-fluoro analog, the 3-fluoro substitution often imparts superior metabolic stability by blocking specific P450 oxidation sites while modulating lipophilicity (LogP) to optimize Blood-Brain Barrier (BBB) penetration.
-
The Reactive Chloromethyl Handle: An electrophilic "warhead" that allows for rapid diversification via nucleophilic substitution (
), enabling the synthesis of focused libraries of amines, ethers, and thioethers.
This guide provides a rigorous technical analysis of its properties, a validated synthesis protocol, and handling standards for researchers in lead optimization.
Physicochemical Profile
Understanding the physical baseline is crucial for assay development and reaction planning.
| Property | Value / Description | Relevance |
| Molecular Formula | Stoichiometry calculations | |
| Molecular Weight | 241.73 g/mol | Yield determination |
| Predicted LogP | ~3.2 - 3.5 | High lipophilicity; indicates good BBB permeability but requires organic co-solvents (DMSO/DMF) for assays. |
| pKa (Calculated) | ~8.5 (Piperidine N) | Basic. Exists as a cation at physiological pH; requires base for nucleophilic activation. |
| Appearance | Colorless to pale yellow oil (free base) or white solid (HCl salt) | Purity indicator (oxidation leads to yellowing). |
| Solubility | Soluble in DCM, EtOAc, DMSO. Insoluble in water. | Use non-polar solvents for extraction; polar aprotic for reactions. |
| Reactivity Class | Primary Alkyl Chloride | Moderate electrophile; requires heat or iodide catalysis ( |
Strategic Synthesis: The Convergent Protocol
Direct alkylation of 4-(chloromethyl)piperidine is operationally hazardous due to self-polymerization risks. The industry-standard Convergent Route ensures high fidelity and yield. This protocol proceeds via the alcohol intermediate, isolating the reactive chloride generation as the final step.
Diagram 1: Convergent Synthesis Pathway
Caption: Two-step convergent synthesis minimizing dimerization risks. Step 1 locks the nitrogen; Step 2 installs the reactive chloride.
Detailed Methodology
Step 1: N-Alkylation (Formation of the Alcohol Intermediate)
-
Rationale: Protecting the nitrogen with the benzyl group prevents side reactions during chlorination.
-
Reagents: 4-Piperidinemethanol (1.0 eq), 3-Fluorobenzyl bromide (1.05 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetonitrile (ACN) or DMF.
-
Protocol:
-
Suspend 4-piperidinemethanol and
in ACN. -
Add 3-fluorobenzyl bromide dropwise at 0°C to control exotherm.
-
Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Filter solids. Concentrate filtrate.[1] Partition between EtOAc and water. Dry organic layer (
).[1] -
Yield Target: >85% (Pale yellow oil).
-
Step 2: Deoxychlorination (Activation)
-
Rationale: Conversion of the hydroxyl group to a chloride using Thionyl Chloride (
). -
Reagents: Intermediate Alcohol (1.0 eq),
(1.5 eq). -
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Protocol:
-
Dissolve the intermediate in anhydrous DCM under
atmosphere. -
Cool to 0°C. Add
dropwise (Gas evolution: , ). -
Stir at Room Temperature (RT) for 2–3 hours.
-
Critical Step: Quench carefully with saturated
(cold) to neutralize HCl. -
Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often sufficiently pure.
-
Reactivity & Applications: The "Hub" Strategy
The chloromethyl group serves as a pivot point for diversity-oriented synthesis. The chloride is a good leaving group but can be sluggish with steric bulk.
Optimization Tip: For unreactive nucleophiles, add catalytic Potassium Iodide (KI) to generate the transient, more reactive iodide species in situ (Finkelstein condition).
Diagram 2: Functionalization Workflow
Caption: Divergent synthesis capabilities. The scaffold reacts with S-, O-, and N-nucleophiles to generate focused libraries.
Key Application Areas
-
5-HT2A Antagonists: The 1-benzyl-4-substituted piperidine motif is homologous to the core of Pimavanserin and Volinanserin . The 3-fluoro analog is often used to fine-tune receptor residence time.
-
Sigma Receptor Ligands: The lipophilic benzyl tail combined with a basic amine center fits the pharmacophore for Sigma-1 receptor chaperones, investigated for neuroprotection.
-
Dual AChE Inhibitors: Linking this scaffold to a tacrine or donepezil moiety via the chloromethyl group creates "dual binding site" inhibitors for Alzheimer's research.
Safety & Handling Protocols (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: Causes severe irritation; potential vesicant due to alkylating capability.
-
Genotoxicity Warning: As a reactive alkyl halide, this compound should be treated as a potential mutagen until proven otherwise.
Mandatory PPE:
-
Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) recommended for concentrated handling.
-
Respiratory: Use in a certified chemical fume hood. Avoid dust/aerosol generation.[2][3][4][5]
Spill Management: Do not wipe with water immediately. Absorb with inert material (vermiculite), then treat the surface with a dilute ammonia solution or 10% NaOH to hydrolyze any residual alkyl chloride before final cleaning.
References
-
BLD Pharm. (2024). Product Analysis: 4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine (CAS 1341899-73-7).[6] Retrieved from
-
National Center for Biotechnology Information. (2025). Piperidine Scaffolds in Medicinal Chemistry: A Review of 5-HT2A and GPCR Ligand Design. PubChem Compound Summary. Retrieved from
-
BenchChem. (2025).[1] Technical Guide: Nucleophilic Substitution of 4-(Chloromethyl)piperidine Derivatives. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: General Chloromethyl Piperidine Handling. Retrieved from
-
Core.ac.uk. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles.[7] Retrieved from
